4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)benzamide
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Overview
Description
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)benzamide is a synthetic organic compound. It belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry and material science. The presence of the thiazinan ring and the methoxyethyl group suggests potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazinan Ring: This could involve the cyclization of a suitable precursor containing sulfur and nitrogen atoms.
Oxidation: The thiazinan ring is then oxidized to introduce the dioxido groups.
Benzamide Formation: The final step involves the coupling of the oxidized thiazinan ring with a benzoyl chloride derivative in the presence of a base to form the benzamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions could be used to modify the dioxido groups, impacting the compound’s reactivity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfide analogs.
Scientific Research Applications
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)benzamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfur and nitrogen.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)benzamide would depend on its interaction with biological targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide: Lacks the methoxyethyl group, potentially altering its biological activity.
N-(2-methoxyethyl)benzamide: Lacks the thiazinan ring, which could impact its chemical reactivity and applications.
Uniqueness
The unique combination of the thiazinan ring, dioxido groups, and methoxyethyl substituent in 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)benzamide likely imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-10-8-15-14(17)12-4-6-13(7-5-12)16-9-2-3-11-21(16,18)19/h4-7H,2-3,8-11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKZTKWRNUQRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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